molecular formula C23H18F3N5O B10833798 Phenylpyrrolidinone derivative 4

Phenylpyrrolidinone derivative 4

Cat. No.: B10833798
M. Wt: 437.4 g/mol
InChI Key: JZSDPOSETBCTOH-UHFFFAOYSA-N
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Description

Phenylpyrrolidinone derivative 4, also known as 4-phenylpyrrolidone-2, is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyrrolidinone ring with a phenyl group attached at the fourth position. It has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders and depression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylpyrrolidinone derivative 4 typically involves the alkylation of 4-phenylpyrrolidinone-2 using ethyl chloroacetate in the presence of sodium hydride. The product, ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate, is then isolated by column chromatography with a nearly quantitative yield of 98% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenylpyrrolidinone derivative 4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of phenylpyrrolidinone derivative 4 involves its interaction with specific molecular targets and pathways. In the context of its antidepressant activity, the compound has been shown to increase hippocampal and striatal serotonin concentrations and reduce corticosterone levels in the blood plasma of rats . These effects suggest that the compound modulates neurotransmitter levels and stress hormone responses, contributing to its therapeutic potential.

Comparison with Similar Compounds

Phenylpyrrolidinone derivative 4 can be compared with other similar compounds, such as:

This compound is unique due to its specific structural features and the combination of neuroprotective and antidepressant activities, making it a promising candidate for further research and development.

Properties

Molecular Formula

C23H18F3N5O

Molecular Weight

437.4 g/mol

IUPAC Name

1-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-3-fluorophenyl]-3-(3,5-difluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C23H18F3N5O/c1-30-10-18(20-21(27)28-11-29-22(20)30)17-3-2-15(9-19(17)26)31-5-4-16(23(31)32)12-6-13(24)8-14(25)7-12/h2-3,6-11,16H,4-5H2,1H3,(H2,27,28,29)

InChI Key

JZSDPOSETBCTOH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)N)C3=C(C=C(C=C3)N4CCC(C4=O)C5=CC(=CC(=C5)F)F)F

Origin of Product

United States

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